1-[4-(2-Fluorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol
Description
1-[4-(2-Fluorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol (IUPAC name) is a synthetic compound featuring a piperazine core substituted with a 2-fluorophenyl group at the 4-position and a 4-fluorophenylsulfanyl moiety at the 3-position of a propanol backbone. This structure combines fluorinated aromatic systems with a sulfanyl linker, which may enhance lipophilicity and receptor-binding affinity, particularly in neurological targets such as serotonin or dopamine receptors . The compound’s stereochemistry and conformational flexibility are critical to its pharmacological profile, as evidenced by crystallographic studies of related analogs .
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-fluorophenyl)sulfanylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N2OS/c20-15-5-7-17(8-6-15)25-14-16(24)13-22-9-11-23(12-10-22)19-4-2-1-3-18(19)21/h1-8,16,24H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHXLFHDXNJZDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CSC2=CC=C(C=C2)F)O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Fluorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-fluoroaniline with piperazine under controlled conditions to form 4-(2-fluorophenyl)piperazine.
Thioether Formation: The next step involves the reaction of 4-fluorothiophenol with an appropriate alkylating agent to introduce the sulfanyl group.
Final Coupling: The final step is the coupling of the piperazine intermediate with the thioether intermediate under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Fluorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the piperazine ring or the phenyl groups.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified piperazine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-[4-(2-Fluorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(2-Fluorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol involves its interaction with specific molecular targets. The compound can bind to receptors or
Biological Activity
1-[4-(2-Fluorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol, with CAS number 338421-88-8, is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine moiety, which is commonly associated with various bioactive molecules, enhancing its potential as a therapeutic agent.
This compound exhibits several mechanisms of action through its interaction with biological targets:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR activity, which is crucial in various signaling pathways. GPCRs are known to be involved in the regulation of neurotransmission and other physiological processes .
- Kinase Inhibition : Similar compounds have shown inhibitory effects on specific kinases, which play a significant role in cell signaling and cancer progression. For instance, related piperazine derivatives have been studied for their ability to inhibit mutant forms of protein tyrosine kinases .
In Vitro Studies
Research indicates that compounds similar to this compound can exhibit significant biological activities:
Case Studies
- Antidepressant Effects : A study demonstrated that piperazine derivatives could enhance serotonergic activity, suggesting potential antidepressant properties. This was evidenced by behavioral tests in rodent models where the compounds showed increased locomotion and reduced immobility in forced swim tests .
- Antitumor Activity : Another study focused on the structural analogs of this compound that inhibited the growth of various cancer cell lines, including breast and colon cancers. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Analogues and Key Differences
Key Observations :
- Sulfanyl Group : The 4-fluorophenylsulfanyl moiety in the target compound contrasts with chlorophenyl or trifluoromethylphenyl groups in analogs. Fluorine’s electronegativity enhances metabolic stability but may reduce solubility compared to chlorinated derivatives .
- Crystallographic Conformation : Piperazine rings in related compounds adopt chair conformations, as seen in (E)-3-(2-ethoxyphenyl)-1-{4-[(2-fluorophenyl)(4-fluorophenyl)methyl]piperazin-1-yl}prop-2-en-1-ol, where pendant N—C bonds occupy equatorial positions .
Pharmacological and Binding Affinity Comparisons
Table 2: Pharmacological Data of Selected Analogs
Insights :
- The target compound’s dual fluorination may enhance 5-HT1A receptor binding compared to chlorinated analogs (e.g., CAS 338422-02-9), as fluorine’s smaller van der Waals radius improves fit within hydrophobic binding pockets .
- Trifluoromethyl-substituted analogs (e.g., CAS 338421-97-9) exhibit higher 5-HT2A affinity, suggesting that bulkier electron-withdrawing groups favor interactions with this receptor subtype .
Crystallographic and Conformational Analysis
- Piperazine Ring Geometry : In the target compound’s analogs, piperazine rings adopt chair conformations with puckering parameters (Q = 0.498 Å, θ = 8.6°, φ = 136°) similar to those in (E)-3-(2-ethoxyphenyl)-1-{4-[(2-fluorophenyl)(4-fluorophenyl)methyl]piperazin-1-yl}prop-2-en-1-ol .
- Molecular Packing : Fluorophenyl groups often orient perpendicular to the plane of the molecule, as seen in isostructural compounds (e.g., CAS 338421-73-1), facilitating C—H···F hydrogen bonding and stabilizing crystal lattices .
- Software Validation : Structures were refined using SHELXL (R factor = 0.063), ensuring high precision in bond-length (average C—C = 1.50 Å) and angle determinations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
